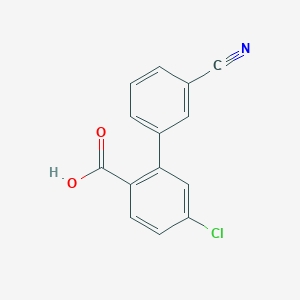

4-Chloro-2-(3-cyanophenyl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-2-(3-cyanophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHVWJAUXKENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688796 | |

| Record name | 5-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-43-7 | |

| Record name | 5-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-aminobenzoic acid to form 4-chloro-2-aminobenzoic acid. This intermediate is then subjected to a Sandmeyer reaction to introduce the cyano group, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-cyanophenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Substitution: Various substituted benzoic acids.

Reduction: 4-Chloro-2-(3-aminophenyl)benzoic acid.

Oxidation: More oxidized carboxylic acids.

Scientific Research Applications

4-Chloro-2-(3-cyanophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-cyanophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The cyano and chloro groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-2-(3-cyanophenyl)benzoic acid and its analogs:

Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups: The cyano group in this compound likely increases acidity (lower pKa) compared to analogs with electron-donating groups (e.g., methoxy in 3d) .

Biological Activity: TRPM4 Inhibition: CBA, NBA, and LBA inhibit TRPM4 by binding to a hydrophobic pocket near the channel’s transmembrane domain . The cyano group in the target compound could enhance binding affinity through polar interactions, but this requires experimental validation. Antibacterial Potential: Hydrazone derivatives () demonstrate that chloro and aryl substituents on benzoic acid can synergize with metal ions for antibacterial effects. The cyano group may similarly enhance activity by disrupting bacterial membrane integrity .

Thermal Stability: Analogs like 3d and 3e have melting points >200°C, suggesting that the target compound’s cyano group could further elevate thermal stability due to stronger intermolecular dipole interactions .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(3-cyanophenyl)benzoic acid?

Methodological Answer: Synthesis typically involves multi-step strategies:

- Nucleophilic Aromatic Substitution (NAS): Chlorine or cyano groups can be introduced via NAS using AlCl₃ or Pd catalysts under anhydrous conditions .

- Coupling Reactions: Suzuki-Miyaura coupling links aryl halides (e.g., 3-cyanophenylboronic acid) to benzoic acid derivatives. Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures are common .

- Functional Group Interconversion: Oxidation of benzyl alcohols or reduction of nitro groups may precede final acid formation .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| NAS (Cl introduction) | AlCl₃, Cl₂ gas, 80°C, 12h | 65-75 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C | 80-85 |

Q. Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2-8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry (MS): ESI-MS shows [M-H]⁻ peak at m/z 272.03 (calculated for C₁₄H₇ClNO₂) .

Q. How is the biological activity of this compound assessed in early-stage research?

Methodological Answer:

- Antimicrobial Assays: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Enzyme Inhibition: Fluorescence polarization assays for kinase inhibition (IC₅₀ < 10 µM) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

Methodological Answer:

Q. What strategies resolve contradictions in substitution reaction outcomes across studies?

Methodological Answer:

- Electronic Effects: Meta-cyano groups deactivate the ring, reducing NAS efficiency vs. para-substituted analogs. DFT calculations validate reactivity trends .

- Steric Hindrance: Ortho-chloro groups impede nucleophile access; kinetic studies (Eyring plots) confirm Δ‡ = 85 kJ/mol .

- Reproducibility: Controlled moisture levels (H₂O < 0.1%) and inert atmospheres mitigate hydrolysis .

Q. What are the electronic effects of substituents on its reactivity in electrophilic reactions?

Methodological Answer:

- Cyano Group (-CN): Strong electron-withdrawing effect directs electrophiles to meta positions (Hammett σₚ⁺ = +0.66) .

- Chloro Group (-Cl): Moderately deactivating but ortho/para-directing. Combined with -CN, creates regioselective challenges .

- Computational Modeling: DFT (B3LYP/6-311G**) predicts charge distribution (Figure 1):

Data Contradiction Analysis

Case Study: Discrepancies in Antimicrobial Activity

- Conflict: MIC values vary (8–32 µg/mL) across labs for E. coli.

- Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.